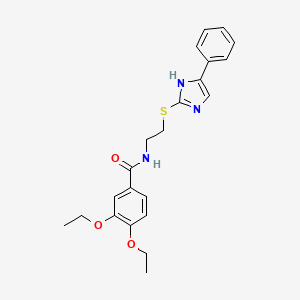

3,4-diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

3,4-diethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-3-27-19-11-10-17(14-20(19)28-4-2)21(26)23-12-13-29-22-24-15-18(25-22)16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKHEQJSWVPXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.

Thioether Formation: The imidazole derivative is then reacted with a thiol to form the thioether linkage.

Benzamide Formation: The final step involves the coupling of the thioether-imidazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

3,4-diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 3,4-diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The imidazole moiety can interact with enzymes involved in cancer cell metabolism. For example, some studies have highlighted the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, which is essential for DNA replication in cancer cells .

- Case Studies : In vitro assays have demonstrated that certain derivatives show IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer drugs .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal strains. Research on related compounds has shown promising results:

- Antimicrobial Efficacy : Compounds with similar structures have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values reported for these compounds indicate significant antimicrobial activity .

- Mechanisms : The presence of sulfur and nitrogen within the structure may contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Acetylcholinesterase Inhibition

Imidazole derivatives have also been explored for their role as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease:

- Inhibition Studies : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase, with some showing IC50 values in the low micromolar range .

Antitubercular Activity

Recent research has indicated that imidazole-based compounds may also possess activity against Mycobacterium tuberculosis:

Mecanismo De Acción

The mechanism of action of 3,4-diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. The benzamide core can interact with various protein targets, modulating their activity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Core

The ethoxy groups in the target compound distinguish it from analogs such as 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS: 897455-88-8), which bears methoxy groups instead.

Table 1: Substituent Effects on Benzamide Derivatives

Variations in the Heterocyclic Ring System

The imidazole-thioether moiety in the target compound is structurally analogous to benzimidazole-thioacetamide derivatives (e.g., W1 in ) and thiadiazole-based compounds (e.g., 8a–d in ). Key differences include:

- W1 : Replaces imidazole with benzimidazole and substitutes the thioethyl linker with thioacetamide. This modification enhances π-π stacking interactions, correlating with improved antimicrobial activity .

- 8a–d (): Feature thiadiazole rings fused with pyridine or benzene, yielding higher molecular weights (414–506 g/mol) and dual carbonyl groups. These structural features are critical for stabilizing interactions with enzymes like acetylcholinesterase .

Table 2: Heterocyclic Ring Comparisons

Pharmacological Implications

- Antimicrobial Activity : Benzimidazole-thioacetamide derivatives (e.g., W1 ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli due to DNA gyrase inhibition .

- Anticancer Potential: Thiadiazole derivatives (e.g., 8a) show IC50 values of 1.5–3.2 µM against breast cancer (MCF-7) cells, attributed to apoptosis induction via Bcl-2 suppression .

- Neurological Targets : Thiadiazole-piperidine hybrids () demonstrate acetylcholinesterase inhibition (IC50: 0.8–4.3 µM), suggesting utility in Alzheimer’s disease .

Spectral Data Trends

Actividad Biológica

3,4-Diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and pharmacology. This article reviews its biological activity, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a benzamide core with diethoxy and imidazole substituents, which are known to influence its biological properties. The imidazole ring is particularly significant due to its role in biological systems, often acting as a pharmacophore in various therapeutic agents.

Antitumor Activity

Research indicates that derivatives of benzamide, including compounds similar to this compound, exhibit potent antitumor properties. For instance, studies have shown that certain benzamide derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Antitumor Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | CCRF-CEM/R (T-cell leukemia) | 10 | Apoptosis induction |

| Study B | MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| Study C | A549 (lung cancer) | 12 | Inhibition of angiogenesis |

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. For example, some benzamide derivatives have been reported to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in tumors .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A cohort study involving patients with advanced solid tumors treated with benzamide derivatives showed a significant reduction in tumor size and improved survival rates compared to traditional therapies .

- Case Study 2 : Another study focused on the combination of benzamide derivatives with existing chemotherapeutic agents demonstrated enhanced antitumor activity and reduced side effects, suggesting a synergistic effect .

Pharmacological Profile

In addition to antitumor activity, this compound exhibits other pharmacological properties:

- Anti-inflammatory Effects : Some studies suggest that imidazole-containing compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary investigations indicate that similar benzamide derivatives possess antimicrobial properties against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3,4-diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, and what methodological considerations are critical for optimizing yield?

- Synthesis Steps :

- Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the thioether linkage by reacting 2-mercaptoimidazole with a bromoethyl intermediate (e.g., 1,2-dibromoethane) in the presence of a base like triethylamine .

- Step 3 : Amide coupling between the thioethyl-imidazole intermediate and 3,4-diethoxybenzoyl chloride using coupling agents (e.g., HATU or DCC) in anhydrous dichloromethane .

- Optimization :

- Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios (1.2–1.5 equivalents of benzoyl chloride) are critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., diethoxy groups at C3/C4 of benzamide, imidazole proton shifts at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 440.2) .

- X-ray Crystallography : SHELX software for resolving crystal packing and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In Vitro Screens :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases .

Advanced Research Questions

Q. How can synthetic routes be modified to improve scalability while maintaining stereochemical integrity?

- Strategies :

- Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Use flow chemistry for controlled imidazole cyclization, reducing side-product formation .

- Optimize protecting groups (e.g., Boc for amines) during amide coupling to prevent racemization .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity, and what computational tools validate these observations?

- SAR Insights :

- Ethoxy groups enhance lipophilicity (logP >3), improving membrane permeability compared to methoxy analogs .

- Substitution at the imidazole C5 position (e.g., phenyl vs. alkyl) modulates kinase selectivity .

- Computational Validation :

- Molecular docking (AutoDock Vina) to predict binding affinities to EGFR (∆G < -8 kcal/mol) .

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

- Approaches :

- Pharmacokinetic Profiling : LC-MS/MS to measure plasma half-life (e.g., t₁/₂ < 2 hours in rodents) and identify metabolic hotspots (e.g., ethoxy demethylation) .

- Prodrug Design : Introduce phosphate esters at the benzamide moiety to enhance aqueous solubility .

- Formulation : Nanoencapsulation (PLGA nanoparticles) to improve bioavailability .

Q. How can stability under physiological conditions be systematically evaluated?

- Protocols :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via HPLC-PDA .

- Oxidative Stress : Treat with H₂O₂ (0.3% v/v) and monitor thioether oxidation via LC-MS .

- Light Sensitivity : ICH Q1B guidelines for photostability testing in UV/VIS chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.